molecular formula C16H13NO3S B1324594 1-(Indol-3-yl)-2-(phenylsulfonyl)ethanone CAS No. 292855-52-8

1-(Indol-3-yl)-2-(phenylsulfonyl)ethanone

Cat. No. B1324594
M. Wt: 299.3 g/mol
InChI Key: VDDHHPXSHNAKNC-UHFFFAOYSA-N
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Description

“1-(Indol-3-yl)-2-(phenylsulfonyl)ethanone” is a chemical compound that belongs to the class of organic compounds known as indoles . Indoles are compounds containing an indole moiety, which consists of a pyrrole ring fused to a benzene ring .


Synthesis Analysis

The synthesis of “1-(Indol-3-yl)-2-(phenylsulfonyl)ethanone” involves a series of chemical reactions. One method involves a sequential C–H allenylation/annulation starting from easily available N-methoxycarbamoyl indoles and propargyl alcohols . Another method involves a direct nucleophilic substitution reaction of a secondary α-carbonyl-substituted hydroxyl group .


Molecular Structure Analysis

The molecular structure of “1-(Indol-3-yl)-2-(phenylsulfonyl)ethanone” is characterized by a sulfonyl-bound phenyl ring forming a dihedral angle with the indole ring system . The molecular structure is stabilized by intramolecular C—H…O hydrogen bonds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “1-(Indol-3-yl)-2-(phenylsulfonyl)ethanone” include a sequential C–H allenylation/annulation and a direct nucleophilic substitution reaction of a secondary α-carbonyl-substituted hydroxyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(Indol-3-yl)-2-(phenylsulfonyl)ethanone” include its molecular structure, melting point, boiling point, density, molecular formula, and molecular weight .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Chalcone Derivatives as Anti-inflammatory Agents

    A series of derivatives of 1-(Indol-3-yl)-2-(phenylsulfonyl)ethanone were synthesized and evaluated for their anti-inflammatory activity. This research used a rat hind paw edema model to test the compounds' effectiveness (Rehman, Saini, & Kumar, 2022).

  • Novel 1H-Indole Derivatives with Antibacterial and Antifungal Activity

    Another study synthesized new 1H-Indole derivatives from 1-(Indol-3-yl)-2-(phenylsulfonyl)ethanone. These compounds exhibited significant antibacterial and antifungal activities, tested against organisms like Aspergillus niger, Candida albicans, Bacillus subtilis, and Escherichia coli (Anonymous, 2020).

Synthesis and Chemical Characterization

  • Synthesis of Novel N-Arylsulfonyl-3-(2-yl-ethanone)-6-methylindole Derivatives

    A study focused on synthesizing derivatives as inhibitors of HIV-1 replication, demonstrating promising activity against HIV-1 replication with minimal cytotoxicity (Che et al., 2015).

  • Synthesis of Diarylpyrazoles Containing a Phenylsulphone

    This research synthesized chalcone-based diarylpyrazoles containing a phenylsulphone moiety and evaluated their anti-inflammatory activity. Molecular docking studies were also performed (Nassar et al., 2011).

  • Anticonvulsant Evaluation of Clubbed Indole-1,2,4-triazine Derivatives

    Indole derivatives were synthesized and evaluated as prospective anticonvulsant agents, with specific derivatives showing significant activity in tests (Ahuja & Siddiqui, 2014).

Biological Characterization and Application

  • Novel Indole-Based 1,3,4-Oxadiazoles with Antimicrobial Activity: This study synthesized novel indole-based 1,3,4-oxadiazoles, highlighting their potential in antimicrobial activities (Nagarapu & Pingili, 2014).

Future Directions

The synthesis of “1-(Indol-3-yl)-2-(phenylsulfonyl)ethanone” and similar indole derivatives is a topic of ongoing research, with potential applications in the development of new drugs . The efficient synthesis of these compounds could improve the efficiency of drug production and increase the range of potential indole-based pharmaceuticals .

properties

IUPAC Name

2-(benzenesulfonyl)-1-(1H-indol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3S/c18-16(11-21(19,20)12-6-2-1-3-7-12)14-10-17-15-9-5-4-8-13(14)15/h1-10,17H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDDHHPXSHNAKNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC(=O)C2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30635869
Record name 2-(Benzenesulfonyl)-1-(1H-indol-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30635869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Indol-3-yl)-2-(phenylsulfonyl)ethanone

CAS RN

292855-52-8
Record name 2-(Benzenesulfonyl)-1-(1H-indol-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30635869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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